3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile
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Overview
Description
3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile is a complex organic compound that features a fluorophenyl group, a dioxopyrrolidinyl moiety, and a piperazinyl group linked to a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Pyrrolidinyl Ring Formation: The next step is the formation of the pyrrolidinyl ring, which can be achieved through cyclization reactions involving appropriate precursors.
Piperazinyl Group Attachment: The piperazinyl group is then introduced via nucleophilic substitution reactions.
Propanenitrile Chain Addition: Finally, the propanenitrile chain is attached through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the piperazinyl and pyrrolidinyl moieties may modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue used in dopamine receptor studies.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A thiadiazole derivative with antiviral properties.
Uniqueness
What sets 3-{4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}propanenitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity, while the piperazinyl and pyrrolidinyl moieties provide versatility in its interactions and reactivity.
Properties
Molecular Formula |
C17H19FN4O2 |
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Molecular Weight |
330.36 g/mol |
IUPAC Name |
3-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C17H19FN4O2/c18-13-2-4-14(5-3-13)22-16(23)12-15(17(22)24)21-10-8-20(9-11-21)7-1-6-19/h2-5,15H,1,7-12H2 |
InChI Key |
POEKCLAMKHNGAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC#N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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